(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione
Brand Name:
Vulcanchem
CAS No.:
108351-42-4
VCID:
VC0020253
InChI:
InChI=1S/C11H19N3O3/c1-7-2-3-10(16)13-5-4-8(15)6-9(12)11(17)14-7/h2-3,7-9,15H,4-6,12H2,1H3,(H,13,16)(H,14,17)/b3-2-/t7-,8-,9-/m0/s1
SMILES:
CC1C=CC(=O)NCCC(CC(C(=O)N1)N)O
Molecular Formula:
C11H19N3O3
Molecular Weight:
241.291
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione
CAS No.: 108351-42-4
Cat. No.: VC0020253
Molecular Formula: C11H19N3O3
Molecular Weight: 241.291
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108351-42-4 |
|---|---|
| Molecular Formula | C11H19N3O3 |
| Molecular Weight | 241.291 |
| IUPAC Name | (3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione |
| Standard InChI | InChI=1S/C11H19N3O3/c1-7-2-3-10(16)13-5-4-8(15)6-9(12)11(17)14-7/h2-3,7-9,15H,4-6,12H2,1H3,(H,13,16)(H,14,17)/b3-2-/t7-,8-,9-/m0/s1 |
| Standard InChI Key | LQWFNYXYRHQGHO-ACSLGPAPSA-N |
| SMILES | CC1C=CC(=O)NCCC(CC(C(=O)N1)N)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator